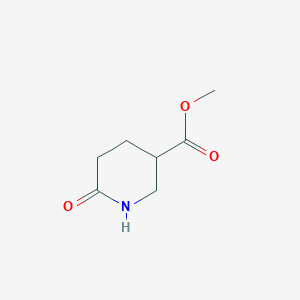

Methyl 6-oxopiperidine-3-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry Research

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design and discovery of new drugs. nih.gov Piperidine derivatives are integral to numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.govencyclopedia.pub The prevalence of this scaffold can be attributed to its ability to impart favorable physicochemical and pharmacological properties to a molecule. thieme-connect.comresearchgate.net Introducing a piperidine ring can enhance a compound's solubility, metabolic stability, and receptor binding affinity. researchgate.net These characteristics are crucial for the development of effective therapeutic agents.

The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the biological activity and pharmacokinetic profile of a molecule. researchgate.net Chiral piperidine scaffolds, in particular, are common cores in many recently approved pharmaceuticals, where they play a key role in modulating biological activity, selectivity, and pharmacokinetic properties, as well as reducing cardiac toxicity. thieme-connect.comresearchgate.net

The importance of the piperidine nucleus in medicine is not a recent discovery. Historically, many potent and essential medicines have been derived from natural sources containing this scaffold. encyclopedia.pub Prominent examples include alkaloids like morphine, a powerful analgesic, and atropine, used for various medical purposes including the treatment of bradycardia. encyclopedia.pub These naturally occurring compounds laid the groundwork for the development of synthetic piperidine-based drugs.

Over the decades, synthetic chemists have developed numerous methods for constructing and functionalizing the piperidine ring, leading to its incorporation into a wide array of therapeutic agents. nih.gov Today, piperidine derivatives are found in over twenty classes of pharmaceuticals, targeting a broad spectrum of diseases. nih.govencyclopedia.pub They are utilized as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents, among others. researchgate.net This enduring presence highlights the historical and continuing significance of the piperidine scaffold in the field of drug discovery. researchgate.net

Table 1: Examples of Drugs Containing a Piperidine Scaffold

| Drug | Therapeutic Class |

|---|---|

| Morphine | Analgesic |

| Atropine | Anticholinergic |

| Donepezil | Alzheimer's Disease Treatment |

| Fentanyl | Analgesic |

| Alectinib | Anticancer |

| Crizotinib | Anticancer |

| Haloperidol | Antipsychotic |

Methyl 6-oxopiperidine-3-carboxylate is classified as a heterocyclic building block. moldb.commoldb.com This designation signifies its utility as a starting material or key intermediate in the synthesis of more elaborate and often biologically active molecules. moldb.com The term "building block" in organic synthesis refers to a molecule with specific structural and functional features that can be readily incorporated into a larger target structure through well-defined chemical reactions.

The chemical structure of this compound offers multiple points for chemical modification. The ester group can be hydrolyzed, reduced, or converted into an amide. The ketone can undergo reactions such as reduction or addition, and the nitrogen atom of the piperidine ring can be functionalized. This reactivity makes it a valuable precursor for creating a library of diverse compounds. Its application in research facilitates the exploration of new chemical pathways and the development of innovative synthetic methods. lookchem.com The synthesis of related piperidine carboxylate derivatives has been shown to be a key step in creating new generation, highly active narcotic analgesics. researchgate.net

Scope and Objectives of Research on this compound

The primary scope of research involving this compound is centered on its application in synthetic organic and medicinal chemistry. The main objective is to utilize this compound as a foundational element for the construction of novel, polyfunctionalized piperidine derivatives.

Specific research objectives include:

Synthesis of Novel Compounds: Researchers aim to use this compound as a starting point to synthesize new chemical entities with unique structural features. This involves performing various chemical transformations on its functional groups to build molecular complexity.

Development of New Synthetic Methodologies: The compound serves as a model system for developing and optimizing new synthetic reactions and strategies for creating substituted piperidine rings. researchgate.net

Discovery of Biologically Active Molecules: A significant goal is the discovery of new drug candidates. By synthesizing a range of derivatives from this compound, researchers can screen these new compounds for potential therapeutic activities, such as antimicrobial, anti-inflammatory, or analgesic properties, which have been observed in structurally related compounds. vulcanchem.com The exploration of these derivatives contributes to the broader effort of expanding the library of molecules available for fighting various diseases. thieme-connect.comresearchgate.net

In essence, the research on this compound is driven by its potential to be a versatile scaffold for creating diverse and complex molecules, which may ultimately lead to the discovery of new pharmaceuticals and other valuable chemical compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORUFIOEZHJAEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340853 | |

| Record name | methyl 6-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958991-06-5 | |

| Record name | methyl 6-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 6 Oxopiperidine 3 Carboxylate

Retrosynthetic Analysis of the 6-Oxopiperidine-3-carboxylate Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. For the 6-oxopiperidine-3-carboxylate core, several disconnections can be envisioned, primarily focusing on the formation of the heterocyclic ring.

A primary disconnection strategy involves breaking the amide bond (C-N bond) and a key carbon-carbon bond. This approach often leads back to linear precursors that can be cyclized in the forward synthesis. For instance, a Dieckmann condensation approach would involve disconnecting the C2-C3 bond, leading to a δ-amino diester. This linear precursor contains all the necessary atoms to form the six-membered ring through an intramolecular cyclization.

Another common retrosynthetic approach is based on cycloaddition reactions. Here, the piperidinone ring is envisioned as being formed from acyclic components through a concerted or stepwise cycloaddition process. This strategy can offer excellent control over stereochemistry.

Finally, multicomponent reactions (MCRs) provide a convergent retrosynthetic strategy. The 6-oxopiperidine-3-carboxylate core can be disconnected into three or four simple, readily available components that are then combined in a one-pot reaction in the forward synthesis. This approach is highly efficient and allows for the rapid generation of molecular diversity.

Classical and Modern Approaches to Piperidinone Ring Formation

The construction of the piperidinone ring is the cornerstone of synthesizing Methyl 6-oxopiperidine-3-carboxylate. Both classical and modern synthetic methods have been developed to achieve this transformation, each with its own advantages and limitations.

Classical approaches often rely on robust and well-established reactions, though they may sometimes require harsh conditions or multiple steps. A prominent example is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction that condenses an aldehyde, a β-ketoester, and ammonia (B1221849) or a primary amine to form a 4-piperidone. While historically significant, this method may have limitations in terms of substrate scope and stereocontrol. Another classical method involves the cyclization of δ-amino acids or their derivatives, often requiring high temperatures or strong acids or bases.

Modern approaches, in contrast, often focus on efficiency, selectivity (chemo-, regio-, and stereoselectivity), and milder reaction conditions. These methods include transition-metal-catalyzed cyclizations, organocatalytic reactions, and advanced multicomponent reactions. The use of catalysts allows for greater control over the reaction outcome and can enable the synthesis of complex piperidinone derivatives with high levels of stereopurity. Furthermore, modern methods often exhibit a broader substrate scope and functional group tolerance, making them more versatile for the synthesis of diverse libraries of compounds.

Cyclization Reactions and Their Mechanistic Insights

Cyclization reactions are fundamental to the formation of the piperidinone ring. These reactions can be broadly categorized into intramolecular and intermolecular processes, with the former being particularly common for the synthesis of the 6-oxopiperidine-3-carboxylate core.

The mechanism of these cyclizations often involves the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule (intramolecular) or from a separate molecule (intermolecular). The feasibility and outcome of the cyclization are governed by several factors, including the length of the linker between the nucleophile and electrophile, the presence of activating groups, and the reaction conditions.

For the formation of a six-membered ring, as in the case of piperidinones, the cyclization is generally favored according to Baldwin's rules, which predict the relative rates of ring-closing reactions. The 6-endo-trig cyclization, which would be required in certain approaches, is generally disfavored, while 6-exo-trig and 6-exo-tet cyclizations are favored. Understanding these mechanistic principles is crucial for designing effective synthetic strategies.

Intramolecular cyclization is a powerful strategy for the synthesis of the 6-oxopiperidine-3-carboxylate core, as it allows for the construction of the heterocyclic ring from a single, pre-functionalized linear precursor. This approach often provides good control over the regiochemistry of the cyclization.

One common strategy involves the cyclization of δ-amino esters. In this approach, a linear molecule containing an amine at the δ-position relative to an ester carbonyl group is subjected to conditions that promote intramolecular aminolysis. This reaction can be catalyzed by acids or bases, or it can be thermally induced. The stereochemistry of the final product can often be controlled by the stereochemistry of the starting linear precursor.

Another important intramolecular cyclization strategy is the aza-Michael addition. In this reaction, an amine nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule. This approach is highly efficient for the formation of piperidinone rings and can be catalyzed by a variety of catalysts, including bases, acids, and organocatalysts. The stereochemical outcome of the aza-Michael addition can often be controlled by the use of chiral catalysts or auxiliaries.

A key step in the synthesis of certain 6-oxopiperidine-2-carboxylate (B1261032) derivatives involves the catalytic hydrogenation of a precursor, which leads to an intramolecular aminolysis, forming the lactam ring. researchgate.net For instance, the substitution of a dibromo derivative with an azide (B81097) group, followed by catalytic hydrogenation, results in the formation of the piperidine (B6355638) core via an intramolecular aminolysis. researchgate.net

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical tool for the synthesis of complex heterocyclic scaffolds like piperidinones. nih.gov These reactions involve the one-pot combination of three or more starting materials to form a product that contains portions of all the initial reactants. nih.gov MCRs offer several advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction times, and lower costs. semanticscholar.org

The design of MCRs for piperidinone synthesis often involves a cascade of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, all occurring in a single pot. researchgate.net The diversity of the final products can be easily achieved by simply varying the starting components.

One-pot three-component reactions are a particularly attractive strategy for the synthesis of highly functionalized piperidines. researchgate.netnih.gov These reactions typically involve the condensation of an aldehyde, an amine, and a β-ketoester or a similar active methylene (B1212753) compound. semanticscholar.org The reaction proceeds through a series of sequential steps, often initiated by the formation of an enamine or an imine, which then undergoes further reactions to construct the piperidine ring.

Various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed to promote these reactions and to control the stereochemical outcome. The choice of catalyst can have a significant impact on the efficiency and selectivity of the reaction.

Table 1: Examples of One-Pot Three-Component Syntheses of Functionalized Piperidines

| Aldehyde | Amine | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Aniline | Ethyl acetoacetate | Phenylboronic acid | Acetonitrile (B52724) | 89 |

| 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | Phenylboronic acid | Acetonitrile | 86 |

| 4-Methylbenzaldehyde | Aniline | Ethyl acetoacetate | Phenylboronic acid | Acetonitrile | 90 |

| Benzaldehyde | 4-Methylaniline | Ethyl acetoacetate | Phenylboronic acid | Acetonitrile | 88 |

Data sourced from a study on the efficient one-pot synthesis of piperidine derivatives. researchgate.net

Four-component reactions represent a further increase in the complexity and efficiency of MCRs, allowing for the construction of highly substituted piperidines with multiple stereocenters in a single step. These reactions often involve an aldehyde, an amine, a β-ketoester, and a fourth component that introduces additional functionality and stereochemical complexity.

The stereoselective synthesis of polysubstituted piperidines via four-component reactions is a challenging but highly rewarding area of research. researchgate.net The development of chiral catalysts that can control the stereochemical outcome of these complex transformations is a key focus. These reactions often proceed through a cascade of stereoselective bond-forming events, leading to the formation of the piperidine ring with high diastereoselectivity and enantioselectivity.

Table 2: Example of a Four-Component Stereoselective Synthesis of a Tetracyano-Substituted Piperidine

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Stereochemical Outcome |

| Aromatic Aldehyde | Ammonium Acetate | Cyano Olefin | Ethyl 4,4,4-trifluoro-3-oxobutanoate | - | Formation of four stereogenic centers |

This reaction proceeds via a Michael–Mannich cascade cyclization. researchgate.net

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are powerful tools for the construction of nitrogen-containing heterocycles. The aza-Wacker-type reaction, an oxidative cyclization of olefins, has been effectively utilized in the synthesis of complex nitrogenous frameworks. nih.gov In this type of transformation, a nitrogen nucleophile attacks a palladium-activated alkene, leading to the formation of a new carbon-nitrogen bond and subsequent cyclization. Mechanistically, the process involves the generation of a key carbon-bonded Pd(II) intermediate after nucleopalladation of the olefinic bond, which can then undergo further reactions to yield the desired cyclic product. nih.gov

Recent advancements have demonstrated the utility of palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions for accessing structurally diverse and conformationally constrained aza-bicyclic systems. nih.gov While not directly forming this compound, these methods establish a robust framework for C-N bond formation that is adaptable to the synthesis of substituted piperidinones. The versatility of palladium catalysis allows for a broad substrate scope and tolerance of various functional groups, making it a valuable strategy in the synthesis of complex heterocyclic molecules. nih.govnih.gov

| Catalyst System | Substrate Type | Key Transformation | Significance |

| Palladium(II) | Vinyl Cyclopropanecarboxamides | Intramolecular aza-Wacker-type oxidation | Access to highly substituted aza[3.1.0]bicycles nih.gov |

| Palladium(0) | 1,6-Enynes | Cycloisomerization | Formation of various cyclic structures dntb.gov.ua |

| Palladium(0) | Aryl Halides and CO2 | Carboxylation | Synthesis of carboxylic acid derivatives mdpi.com |

Reductive Cyclization Strategies

Reductive cyclization offers a direct and efficient pathway to the 6-oxopiperidine-3-carboxylate core. This strategy typically involves the simultaneous reduction of a nitro or azide group to an amine and subsequent intramolecular cyclization onto an ester or other electrophilic center. A common approach involves the reduction of a cyanobutyrate precursor to form a 3-aminopropylmalonate intermediate, which then undergoes spontaneous or catalyzed dehydration to yield the piperidinone ring. google.com

Various reducing agents can be employed for this transformation, including catalytic hydrogenation over Raney nickel, palladium on carbon, or platinum oxide. google.com Hydride reagents such as lithium aluminium hydride and sodium borohydride (B1222165) are also effective. google.com A notable application of this strategy is the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, where an intramolecular reductive cyclization of a conjugated keto-azide intermediate was a key step in constructing the 2,3,6-trisubstituted piperidine skeleton. researchgate.net This method highlights the power of reductive cyclization to create multiple stereocenters with high control.

| Precursor Type | Reducing Agent/Conditions | Intermediate | Final Product |

| Cyanobutyrate | Catalytic Hydrogenation (e.g., Raney Ni) | 3-Aminopropylmalonate | 6-Oxopiperidine-3-carboxylate google.com |

| Conjugated Keto-azide | Not specified | Amine/Imine | 2,3,6-Trisubstituted piperidine researchgate.net |

| o-Nitroanilines and Aldehydes | Sodium Dithionite (Na2S2O4) | Diamine | 2-Substituted Benzimidazoles organic-chemistry.org |

| o-Phenylenediamines and CO2 | Triethoxysilane/Aminoguanidine | Formamide | Benzimidazoles organic-chemistry.org |

Esterification and Amidation Routes to the 6-Oxopiperidine-3-carboxylate Moiety

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly for sterically hindered substrates or those sensitive to acidic conditions. organic-chemistry.orgwikipedia.org The reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov

The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive amide ("active ester"). This intermediate readily reacts with an alcohol to furnish the desired ester and the dicyclohexylurea (DCU) byproduct. organic-chemistry.orgwikipedia.org The mild, often room temperature, conditions of the Steglich esterification make it a valuable tool in the synthesis of complex molecules and natural products where sensitive functional groups must be preserved. nih.govresearchgate.net

Stereoselective Synthesis of this compound and its Chiral Derivatives

The biological activity of piperidine-containing compounds is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure piperidinones is of paramount importance. nih.gov

Asymmetric Synthetic Routes to Chiral Piperidinones

A variety of asymmetric strategies have been developed to synthesize chiral piperidinones. These methods include the use of chiral catalysts, chiral starting materials from the "chiral pool," and the temporary incorporation of chiral auxiliaries. nih.govresearchgate.net Asymmetric reduction of prochiral piperidinones is a common and effective approach. For instance, the diastereoselective reduction of a substituted piperidin-3-one (B1582230) using N-selectride has been reported to yield the corresponding cis-alcohol with excellent diastereoselectivity (>99.5% de). acs.org Asymmetric catalytic methods, such as those employing copper catalysts, have also been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov

Use of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

Oxazolidinones, popularized by David Evans, are a widely used class of chiral auxiliaries. They can be prepared from amino acids or amino alcohols and are effective in directing stereoselective alkylations, aldol (B89426) reactions, and other transformations of attached acyl groups. For example, an acid chloride can be reacted with an oxazolidinone to form an imide. The chiral environment provided by the oxazolidinone then directs the approach of electrophiles to the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

Pseudoephedrine is another effective chiral auxiliary. When attached to a carboxylic acid to form an amide, the α-proton can be selectively removed, and the resulting enolate can react with electrophiles in a highly diastereoselective manner, controlled by the stereochemistry of the pseudoephedrine backbone. wikipedia.org Carbohydrate-based auxiliaries, such as arabinopyranosylamine, have also been successfully employed in the stereoselective synthesis of piperidine derivatives. researchgate.netresearchgate.net

| Chiral Auxiliary Type | Example | Key Application | Mechanism of Control |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Stereoselective Aldol Reactions | Formation of a (Z)-enolate which reacts with an aldehyde in a diastereoselective manner |

| Amino Alcohols | Pseudoephedrine | Asymmetric Alkylation | The methyl group of pseudoephedrine directs the configuration of the addition product wikipedia.org |

| Carbohydrates | Arabinopyranosylamine | Domino Mannich–Michael reaction | Steric and stereoelectronic properties of the carbohydrate direct the stereochemical outcome researchgate.net |

| Sulfinamide | tert-Butanesulfinamide | Synthesis of Chiral Amines | Not specified |

Enantioselective Catalysis

Enantioselective catalysis is a critical methodology for producing stereochemically pure compounds, which is of paramount importance in the synthesis of complex molecules. For this compound, which possesses a stereocenter at the C3 position, obtaining a single enantiomer is often a key objective. This is achieved by using chiral catalysts that can differentiate between the two enantiomeric transition states leading to the (R) or (S) product.

Biocatalysis has emerged as a powerful and sustainable tool in modern organic synthesis, leveraging the high selectivity and efficiency of enzymes. researchgate.netnih.gov Enzymes operate under mild conditions and can provide access to chiral compounds with very high enantiomeric excess. While specific literature on the biocatalytic synthesis of this compound is specialized, principles can be drawn from studies on closely related structures. For instance, the enzyme Candida antarctica lipase (B570770) B (CAL-B) has been successfully used in the formation of structurally similar compounds like methyl (S)-3-fluoro-2-oxopiperidine-3-carboxylate. researchgate.net Such enzymatic processes, particularly those involving hydrolases, aminotransferases, and keto-reductases, are well-established for creating chiral intermediates for the pharmaceutical industry. researchgate.net The application of these biocatalytic systems could proceed through enantioselective hydrolysis of a related diester precursor or via an asymmetric cyclization pathway.

Table 1: Representative Biocatalytic Approaches for Piperidine Synthesis

| Enzyme Class | Reaction Type | Potential Application to Target Synthesis | Selectivity |

|---|---|---|---|

| Lipases (e.g., CAL-B) | Enantioselective acylation/hydrolysis | Resolution of a racemic precursor | High enantioselectivity |

| Imine Reductases (IREDs) | Asymmetric reductive amination | Cyclization of a linear keto-ester-amine precursor | High stereoselectivity |

Transition metal-catalyzed reactions offer a versatile and highly tunable platform for asymmetric synthesis. rsc.org Chiral ligands coordinated to a metal center create a chiral environment that can induce high levels of enantioselectivity in a variety of transformations. For the synthesis of substituted piperidines, several powerful methods have been developed.

Dirhodium catalysts, for example, have been employed in the site-selective C-H functionalization of N-protected piperidines. nih.gov By selecting the appropriate chiral dirhodium catalyst and nitrogen protecting group, it is possible to direct the functionalization to specific positions on the piperidine ring with control over stereochemistry. nih.gov Another prominent strategy involves copper-catalyzed asymmetric reactions. For instance, Cu-catalyzed reductive coupling of ketones and allenamides has been developed to synthesize chiral vicinal amino alcohols, which are versatile synthons that could be adapted for the synthesis of complex piperidine structures. These advanced catalytic systems represent the forefront of asymmetric synthesis and are applicable to the construction of the chiral core of this compound.

Table 2: Metal-Catalyzed Asymmetric Synthesis Strategies

| Metal Catalyst System | Reaction Type | Relevance to Target Synthesis | Key Feature |

|---|---|---|---|

| Chiral Dirhodium Tetracarboxylates | C-H Functionalization | Introduction of substituents with stereocontrol | High site- and stereoselectivity |

| Chiral Copper-Hydride Complexes | Reductive Coupling | Formation of key C-C or C-N bonds | Access to heteroatom-rich chiral building blocks |

Diastereoselective Synthesis

When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereoselective synthesis. In the context of derivatives of this compound that may bear additional substituents, achieving high diastereoselectivity is crucial. A common and effective strategy for controlling the stereochemistry of the piperidine ring is the catalytic hydrogenation of a substituted pyridine (B92270) precursor. nih.gov

In this approach, a suitably substituted pyridine can be reduced to the corresponding piperidine. The facial selectivity of the hydrogenation, and thus the resulting diastereomer, can be influenced by the catalyst (e.g., PtO₂ or Pd/C), the existing substituents on the ring, and the reaction conditions. nih.gov For many substituted pyridines, this method preferentially yields the cis-diastereomer. nih.gov Subsequent chemical manipulation, such as base-mediated epimerization at a stereocenter adjacent to a carbonyl or ester group, can then be used to access the corresponding trans-diastereomer. This two-step sequence provides a reliable pathway to both diastereomeric forms of a substituted piperidine.

Resolution of Racemic Mixtures of this compound

When an asymmetric synthesis is not employed, this compound is produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as resolution, is a fundamental technique in stereochemistry.

Classical resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. For this compound, the carboxylic acid functionality (after hydrolysis of the methyl ester) could be resolved using a chiral amine, or the piperidinone nitrogen could be derivatized with a chiral auxiliary.

Another powerful method is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of the racemic mixture at a much faster rate than the other. For example, a lipase could be used to selectively hydrolyze the methyl ester of one enantiomer, leaving the other enantiomer unreacted. The resulting carboxylic acid and the unreacted ester can then be easily separated.

Derivatization Strategies for this compound

Derivatization of the core structure of this compound is essential for exploring its chemical space and for its use in the synthesis of more complex target molecules. The piperidinone ring offers several sites for functionalization, with the nitrogen atom being a particularly common and versatile handle for modification.

Functionalization of the Piperidinone Nitrogen

The nitrogen atom of the piperidinone ring is a nucleophilic center that can be readily functionalized through various reactions. A primary strategy involves the introduction of protecting groups, which not only mask the reactivity of the nitrogen but can also play a crucial role in directing the stereochemical outcome of subsequent reactions on the ring. nih.gov

Common N-protecting groups include the tert-butyloxycarbonyl (Boc) group or the brosyl (Bs) group. nih.gov The choice of protecting group can significantly influence the reactivity and conformational preferences of the piperidine ring. Beyond protection, the nitrogen can be directly alkylated or acylated to introduce a wide range of substituents. For instance, N-methylation can be achieved using reagents like trimethyloxonium (B1219515) tetrafluoroborate, providing a direct route to N-methylated derivatives. google.com This N-functionalization is a key step in building molecular complexity from the this compound scaffold.

Modification of the Ester Group

The methyl ester group in this compound is a key functional handle that can be readily modified to introduce a wide range of functionalities. Common transformations include hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and amidation to form carboxamides. These modifications are crucial for developing structure-activity relationships in drug discovery programs.

Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as a prelude to further derivatization, such as amide bond formation. This reaction is typically carried out under basic or acidic conditions. Alkaline hydrolysis, using an alkali metal hydroxide (B78521) like sodium hydroxide in an aqueous or mixed aqueous-organic solvent system, is a common method. google.com The resulting carboxylate salt is then neutralized with acid to yield the free carboxylic acid. google.com

Transesterification:

Transesterification, or the conversion of one ester to another, can be employed to synthesize different alkyl or aryl esters of 6-oxopiperidine-3-carboxylic acid. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol. The equilibrium of the reaction is often shifted towards the product by removing the methanol (B129727) that is formed. While direct examples for this compound are not prevalent in the cited literature, the general principles of transesterification are well-established for a wide range of esters.

Amidation:

The conversion of the methyl ester to a variety of amides is a critical step in the synthesis of many biologically active molecules. Direct amidation of the ester can be achieved by heating with an amine, though this often requires harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of coupling agents. Alternatively, direct conversion of esters to amides can be facilitated by specific reagents. For instance, the use of methyltrimethoxysilane (B3422404) has been reported as an effective reagent for the direct amidation of carboxylic acids and their esters. Another approach involves the use of triarylsilanols as catalysts for the direct amidation of carboxylic acids, which could be formed in situ from the ester.

A summary of representative conditions for these transformations on analogous compounds is presented in the table below.

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis | 1. NaOH, H₂O/MeOH; 2. HCl | 6-Oxopiperidine-3-carboxylic acid | google.com |

| Amidation (from the corresponding carboxylic acid) | Amine, Coupling Agent (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-Substituted-6-oxopiperidine-3-carboxamide | General Method |

Note: The conditions presented are based on general methodologies for ester modifications and may require optimization for this compound.

Substitution Reactions on the Piperidine Ring

Substitution reactions on the piperidine ring of this compound can introduce molecular diversity, which is essential for modulating the pharmacological properties of derivative compounds. The primary site for substitution on the piperidine ring of this molecule, which already contains an oxo group, is the nitrogen atom of the lactam.

N-Alkylation and N-Acylation:

The nitrogen atom of the lactam in the 6-oxopiperidine ring can undergo alkylation and acylation reactions. These reactions typically proceed via deprotonation of the N-H bond with a suitable base to form an amide anion, which then acts as a nucleophile.

In a related system, the synthesis of ethyl trans-(+/-)-1-methyl-2-oxo-4-(p-fluorophenyl)-3-piperidine-carboxylate has been described. google.com This was achieved by reacting the corresponding N-H precursor with trimethyloxonium tetrafluoroborate. google.com Another example demonstrates the N-formylation of a similar piperidine derivative by heating with formic acid and acetic anhydride. google.com These examples suggest that the nitrogen of the 6-oxopiperidine ring system is amenable to substitution.

The following table summarizes conditions for N-substitution on a related piperidine system.

| Reaction Type | Reagent | Product | Reference |

| N-Methylation | Trimethyloxonium tetrafluoroborate | N-Methyl-6-oxopiperidine-3-carboxylate derivative | google.com |

| N-Formylation | Formic acid, Acetic anhydride | N-Formyl-6-oxopiperidine-3-carboxylate derivative | google.com |

Note: The examples provided are for a structurally related 4-substituted-2-oxopiperidine-3-carboxylate and serve as a model for potential reactions on this compound.

Chemical Reactivity and Mechanistic Studies of Methyl 6 Oxopiperidine 3 Carboxylate

Reaction Mechanisms in Piperidinone Chemistry

The reactivity of methyl 6-oxopiperidine-3-carboxylate is largely dictated by the piperidinone core. The presence of the amide within the ring (a lactam) and the ketone and ester functionalities allows for a variety of reactions. The general mechanisms in piperidinone chemistry involve nucleophilic attack at the carbonyl carbons, reactions at the nitrogen atom, and transformations involving the ester group. For instance, the ketone group is susceptible to nucleophilic addition and condensation reactions. cymitquimica.com The synthesis of piperidine (B6355638) derivatives can proceed through various mechanisms, including intramolecular hydroalkenylation catalyzed by transition metals like nickel, and hydroamination/cyclization cascades. nih.gov These synthetic pathways highlight the versatility of the piperidine scaffold and the various reaction mechanisms it can undergo.

Transformations Involving the Carbonyl and Ester Functions

The carbonyl and ester groups are the primary sites of reactivity in this compound. These functionalities can undergo a range of transformations, including reduction and hydrolysis, which are crucial for the further elaboration of the molecule into more complex structures.

The reduction of the ketone at the 6-position is a key transformation. The stereoselective reduction of β-keto esters is a well-established method for creating chiral β-hydroxy esters, which are important building blocks in organic synthesis. nih.govresearchgate.net Various methods have been developed for the diastereoselective reduction of α-substituted β-keto esters, often employing Lewis acids in combination with borohydrides. researchgate.net For example, the use of strongly chelating agents like TiCl4 with a reducing agent such as BH3·py tends to favor the formation of the syn isomer, while non-chelating agents like CeCl3 with a reducing agent like LiEt3BH favor the anti isomer. researchgate.net

Biocatalytic reductions using ketoreductases (KREDs) have also emerged as powerful tools for the stereoselective synthesis of α-fluoro-β-hydroxy esters from their corresponding racemic α-fluoro-β-keto esters. alaska.edu These enzymes can provide access to either syn or anti diastereomers with high enantiomeric and diastereomeric excess. alaska.edu The chemical reduction of similar β-keto esters can be achieved with reagents like sodium borohydride (B1222165) (NaBH4), typically in a solvent like tetrahydrofuran (B95107) (THF), to yield the corresponding β-hydroxy esters. mdpi.com

| Reagent/Catalyst | Stereoselectivity | Product |

|---|---|---|

| NaBH4 | Generally low | Methyl 6-hydroxy-piperidine-3-carboxylate |

| Ketoreductases (KREDs) | High (syn or anti) | Chiral Methyl 6-hydroxy-piperidine-3-carboxylate |

| Lewis acid + Borohydride | Diastereoselective (syn or anti) | Chiral Methyl 6-hydroxy-piperidine-3-carboxylate |

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. nih.govsciencemadness.org Alkaline hydrolysis is a common method for converting esters to their carboxylate salts, which can then be acidified to yield the carboxylic acid. nih.gov For instance, vigorous basic hydrolysis of a related piperidine derivative was achieved using potassium hydroxide (B78521) in 1,2-propylene glycol at elevated temperatures. researchgate.net Pig liver esterase (PLE) has been shown to catalyze the enantioselective hydrolysis of racemic piperidine carboxylic acid esters, yielding optically active acids and unreacted esters. cdnsciencepub.com This enzymatic approach is typically carried out at neutral pH to prevent competing chemical hydrolysis or epimerization. cdnsciencepub.com

| Conditions | Product |

|---|---|

| Acidic (e.g., HCl) | 6-oxopiperidine-3-carboxylic acid |

| Basic (e.g., NaOH, KOH) | Sodium/Potassium 6-oxopiperidine-3-carboxylate |

| Enzymatic (e.g., Pig Liver Esterase) | Enantiomerically enriched 6-oxopiperidine-3-carboxylic acid |

Reactivity at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic center and can participate in various reactions, most notably N-alkylation. The N-alkylation of piperidines is a common method for introducing substituents onto the nitrogen atom. This reaction typically involves treating the piperidine with an alkyl halide in the presence of a base. researchgate.net Common bases used for this purpose include potassium carbonate or a non-nucleophilic amine like N,N-diisopropylethylamine. researchgate.net The choice of solvent can also be important, with aprotic polar solvents like DMF or acetonitrile (B52724) often being employed. researchgate.net N-methylation, in particular, is a significant modification in medicinal chemistry as it can increase a molecule's lipophilicity and metabolic stability. monash.edu

Role of Substituents on Reaction Pathways and Selectivity

Substituents on the piperidine ring can significantly influence the reactivity and selectivity of reactions involving this compound. The electronic and steric properties of these substituents can affect the accessibility and reactivity of the functional groups. For example, the presence of a methyl group at the 3-position of a related 1-phenethyl-piperidin-4-one was found to completely inhibit a Strecker-type condensation, likely due to steric hindrance. researchgate.net

In the context of nucleophilic aromatic substitution on thiophene (B33073) derivatives, electron-withdrawing groups have been shown to lower the activation energy for nucleophilic attack. nih.gov A similar principle can be applied to the piperidinone system, where electron-withdrawing substituents would be expected to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease their reactivity. The regioselective alkylation of piperidine has also been studied, demonstrating that the position of substitution can be controlled to synthesize specific isomers. odu.edu The stereochemistry of existing substituents can also direct the approach of reagents, leading to diastereoselective transformations. For instance, the relative stereochemistry of a substituted methyl 6-oxopiperidine-2-carboxylate (B1261032) was confirmed to have a cis configuration, which would influence the stereochemical outcome of subsequent reactions. researchgate.net

Applications of Methyl 6 Oxopiperidine 3 Carboxylate in Complex Molecule Synthesis

Methyl 6-oxopiperidine-3-carboxylate as a Precursor to Bioactive Molecules

The inherent reactivity and functionality of this compound make it an ideal starting point for the synthesis of molecules with significant biological activity. The piperidine (B6355638) core is a prevalent motif in numerous natural products and pharmaceuticals, and this compound provides a convenient and adaptable platform for accessing this important chemical space.

Synthesis of Alkaloids and Natural Product Analogs

The 6-oxopiperidine carboxylate framework is a key structural element in the retrosynthetic analysis of various piperidine-containing alkaloids. While a direct total synthesis of a named natural product commencing from this compound is not extensively documented, its role as a precursor to analogs of natural products is well-established. For instance, substituted 6-oxopiperidine carboxylates are crucial intermediates in the synthesis of quinolizidine (B1214090) alkaloids, a class of compounds known for their diverse biological activities. The synthesis of natural products like (+)-myrtine, a quinolizidine alkaloid, involves intermediates that share the core structure of this compound, highlighting the potential of this building block in generating analogs of such natural products for structure-activity relationship (SAR) studies.

The general strategy involves the manipulation of the ketone and ester functionalities to introduce various substituents and to elaborate the piperidine ring into more complex polycyclic systems characteristic of many alkaloids. The lactam nitrogen also provides a handle for further chemical transformations, allowing for the introduction of diversity in the synthesized molecules.

Building Block for Drug Discovery and Development

The piperidine scaffold is one of the most ubiquitous heterocycles found in approved drugs. This compound serves as a valuable starting material for the construction of novel drug candidates due to its ability to be readily functionalized, leading to a diverse range of molecular shapes and properties.

One of the notable applications of this scaffold is in the development of N-methyl-D-aspartate (NMDA) receptor antagonists. Research has shown that derivatives of 2-amino-adipic acid, which can be synthesized from related 6-oxopiperidine-2-carboxylate (B1261032) structures, exhibit selective antagonism at NMDA receptors. researchgate.net These receptors are implicated in a variety of neurological disorders, making their modulation a key therapeutic strategy. The synthesis of such compounds demonstrates the utility of the 6-oxopiperidine carboxylate core in accessing pharmacologically active agents that target the central nervous system.

Furthermore, the synthesis of the antidepressant Paroxetine involves a key intermediate, 4-(4-fluorophenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid ethyl ester, which is structurally very similar to this compound. drugfuture.com This underscores the relevance of this chemical scaffold in the development of clinically significant pharmacological agents.

| Pharmacological Target | Derived Compound Class | Therapeutic Potential |

| NMDA Receptor | Substituted 2-amino-adipic acid analogs | Neurological Disorders |

| Serotonin Transporter | 4-Arylpiperidine derivatives | Depression, Anxiety Disorders |

In medicinal chemistry, the ability to systematically modify a core structure to optimize its biological activity is paramount. This compound offers multiple points for diversification. The ketone at the 6-position can be reduced or used in condensation reactions, the ester at the 3-position can be hydrolyzed, amidated, or reduced, and the lactam nitrogen can be alkylated or acylated. This functional group tolerance allows medicinal chemists to explore a wide range of chemical space around the piperidine core.

The application of this building block in the synthesis of NMDA receptor antagonists and intermediates for Paroxetine showcases its importance in generating lead compounds for drug discovery programs. The insights gained from studying the structure-activity relationships of these derivatives can guide the design of more potent and selective therapeutic agents.

Preparation of Advanced Pharmaceutical Intermediates

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the availability of advanced intermediates that already contain key structural features of the final drug molecule. This compound and its derivatives are valuable intermediates in multi-step syntheses of pharmaceuticals.

As previously mentioned, a close structural analog of this compound is a key intermediate in the synthesis of Paroxetine. drugfuture.com The preparation of such intermediates on a large scale is a critical aspect of pharmaceutical manufacturing. The straightforward synthesis and versatile reactivity of the 6-oxopiperidine carboxylate core make it an attractive starting material for the industrial production of such intermediates. Furthermore, chiral 2-substituted piperidine-4-carboxylic acids, which can be accessed from related starting materials, are recognized as versatile pharmaceutical intermediates for a variety of drug candidates. researchgate.net

Role in Chiral Building Block Libraries

The development of enantiomerically pure pharmaceuticals is a major focus in modern drug discovery to enhance efficacy and reduce side effects. Chiral building blocks are essential for the asymmetric synthesis of these drugs. This compound and its derivatives have been utilized in the creation of chiral building block libraries.

Computational and Theoretical Studies on Methyl 6 Oxopiperidine 3 Carboxylate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of piperidine (B6355638) derivatives. researchgate.netresearchgate.net Such studies provide a detailed picture of electron distribution, molecular orbital energies, and reactivity, which are fundamental to understanding the molecule's chemical behavior.

For Methyl 6-oxopiperidine-3-carboxylate, DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry. rsc.orgresearchgate.net From this, key electronic properties can be determined. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. researchgate.netjournalijar.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. researchgate.net These maps reveal electron-rich regions (negative potential), typically around the oxygen atoms of the carbonyl and ester groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), often near the amide proton, indicate sites for nucleophilic attack. Natural Bond Orbital (NBO) analysis can further quantify intramolecular charge transfer and delocalization effects, highlighting the stability contributions from various orbital interactions. researchgate.net

| NBO Analysis | Study of charge transfer and bonding interactions within the molecule. | Provides insight into intramolecular stability and delocalization. researchgate.net |

This table is generated based on common parameters discussed in computational chemistry studies of related molecules.

Conformational Analysis and Stability

The six-membered piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable for simple piperidines. researchgate.netacs.org For this compound, the presence of an sp²-hybridized carbonyl carbon in the ring and a bulky methyl carboxylate group at the 3-position introduces specific conformational constraints.

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net The piperidine ring in this compound can exist in chair, boat, and twist-boat conformations. researchgate.net Due to lower steric hindrance and torsional strain, the chair conformation is generally the most energetically favorable. researchgate.net Within the chair conformation, the methyl carboxylate substituent at the C3 position can be in either an axial or an equatorial position. The equatorial orientation is typically preferred to minimize steric clashes with other ring atoms.

The lactam functionality (the amide within the ring) also influences the ring's geometry. The partial double-bond character of the C-N bond can lead to a slight flattening of the ring in that region compared to a standard cyclohexane (B81311) chair. ias.ac.in Theoretical calculations can precisely determine the bond lengths, bond angles, and dihedral angles for each conformer, allowing for a quantitative comparison of their relative stabilities (ΔG). uliege.be The energy differences between conformers are critical for understanding which shape the molecule is most likely to adopt under physiological conditions, which in turn affects its biological activity. ias.ac.in

Table 2: Conformational Properties of the Piperidine Ring

| Conformation | Relative Stability | Key Features |

|---|---|---|

| Chair | Most Stable | Low angular and torsional strain. Substituents can be axial or equatorial. researchgate.net |

| Boat | Less Stable | Eclipsing interactions lead to higher energy; often a transition state. researchgate.net |

| Twist-Boat | Intermediate Stability | A more stable intermediate between boat and chair forms. |

This table outlines the general stability of piperidine ring conformations as described in the literature.

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nanobioletters.combiointerfaceresearch.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com For this compound, docking studies would involve placing the molecule into the binding pocket of a specific biological target to evaluate its binding affinity and interaction patterns.

The selection of a target protein is the first step. Given the structural motifs present in piperidine derivatives, potential targets could include enzymes like proteases, kinases, or receptors involved in cell signaling. researchgate.netresearchgate.netnih.gov The docking process calculates a "binding score" or "binding energy," which estimates the strength of the ligand-target interaction; a more negative value typically indicates a stronger and more favorable interaction. nanobioletters.comnih.gov

Detailed analysis of the docked pose reveals specific intermolecular interactions. For this compound, key interactions would likely include:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of the lactam carbonyl and the ester group can act as hydrogen bond acceptors. nih.gov These are critical for anchoring the ligand in the active site.

Hydrophobic Interactions: The aliphatic carbon backbone of the piperidine ring can form favorable van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: The polar regions of the molecule, identified by MEP analysis, can engage in electrostatic interactions with charged or polar residues of the target protein.

These computational predictions provide a structural hypothesis for how the molecule might exert a biological effect, guiding further experimental validation and the design of more potent analogs. rsc.orgnih.gov

Table 3: Potential Ligand-Target Interactions for this compound

| Interaction Type | Molecular Feature Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Amide (N-H) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O), Ester Oxygen | Arginine, Lysine, Serine, Tyrosine |

| Hydrophobic Interactions | Piperidine ring (CH₂ groups) | Leucine, Isoleucine, Valine, Phenylalanine |

This table presents hypothetical interactions based on the functional groups of the molecule and common interactions seen in docking studies.

Prediction of Reaction Pathways and Transition States

Computational chemistry is also employed to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.net This involves mapping the entire reaction pathway from reactants to products, including the identification of high-energy transition states and any intermediate species.

For this compound, theoretical studies could predict the pathways for its synthesis or degradation. A common synthetic route to such piperidone structures involves the Dieckmann condensation, an intramolecular cyclization of a diester. researchgate.net Computational modeling of this reaction would involve:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate for the key cyclization step. The geometry of the TS provides a snapshot of the bond-forming/bond-breaking process.

Calculating Activation Energy (Ea): Determining the energy barrier between the reactants and the transition state. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction.

Analyzing Reaction Intermediates: Identifying any stable or quasi-stable molecules that are formed and consumed during the reaction sequence.

Similarly, the hydrolysis of the ester or the amide bond in the molecule could be modeled to predict its stability under different pH conditions. researchgate.net These calculations can help optimize reaction conditions (e.g., temperature, catalyst choice) for synthesis or predict the metabolic fate of the compound in a biological system. beilstein-journals.org Such studies provide a fundamental understanding of the molecule's reactivity and transformation potential.

Structural Characterization and Analysis Academic Context Only

Spectroscopic Analysis of Methyl 6-oxopiperidine-3-carboxylate and its Derivatives

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound and its analogues. Techniques such as NMR, IR, and mass spectrometry provide complementary information regarding the connectivity, functional groups, and molecular weight of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

For instance, the analysis of various N-substituted and C2-substituted 6-oxopiperidine-3-carboxylic acids provides a framework for understanding the spectral characteristics of this scaffold. In derivatives such as cis- and trans-1-(tert-Butyl)-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, the protons on the piperidine (B6355638) ring exhibit complex splitting patterns and chemical shifts that are highly dependent on their stereochemical environment. rsc.org The methoxy (B1213986) group of the ester typically appears as a singlet around 3.7 ppm in ¹H NMR spectra. rsc.org

The ¹³C NMR spectra of these derivatives show characteristic signals for the carbonyl carbon of the lactam (C6), the ester carbonyl carbon, and the carbons of the piperidine ring. For example, in cis-1-(tert-Butyl)-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, the lactam and carboxylic acid carbonyl carbons appear at 169.8 ppm and 172.7 ppm, respectively. rsc.org The carbons of the piperidine ring resonate at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. rsc.org

A fluorinated analogue, Methyl 3-fluoro-2-oxo-3-piperidinecarboxylate, has also been characterized by NMR, providing further comparative data for the piperidine ring system. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of 6-Oxopiperidine-3-carboxylic Acid rsc.org Data for cis-1-(tert-Butyl)-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid in DMSO-d6.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | 12.64 (br.s) | 172.7 |

| C=O (lactam) | - | 169.8 |

| C2-H | 5.22 (d, J=4.1 Hz) | 58.56 |

| C3-H | 3.01 (dt, J=12.5, 4.1 Hz) | 46.3 |

| C4-H₂ | 1.70–1.52 (m) | 17.9 |

| C5-H₂ | 2.55–2.40 (m) | 32.7 |

| OCH₃ | 3.75 (s) | 55.5 |

| Aromatic C | - | 159.0, 131.8, 129.3, 113.9 |

| tert-Butyl C | - | 58.53 |

| tert-Butyl CH₃ | 1.28 (s) | 28.6 |

Note: This table is interactive. Users can sort and filter the data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. For this compound and its derivatives, characteristic absorption bands are expected for the lactam, the ester, and the N-H bond (in N-unsubstituted derivatives).

The IR spectrum of a typical 6-oxopiperidine derivative would exhibit:

A strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹.

A strong absorption band for the ester carbonyl (C=O) stretching vibration, usually at a higher frequency than the lactam carbonyl, around 1735-1750 cm⁻¹. vscht.cz

An N-H stretching vibration for N-unsubstituted piperidones, which appears as a moderate band in the region of 3200-3400 cm⁻¹. researchgate.net

C-H stretching vibrations for the aliphatic methylene (B1212753) and methyl groups are expected in the 2850-3000 cm⁻¹ region. vscht.cz

In the analysis of a related compound, 4-acryloyloxy-2,2,6,6-tetramethylpiperidine (4ATP), the disappearance of the broad O-H stretch and the presence of a sharp N-H stretch, alongside the appearance of a strong ester C=O band, confirmed the structure of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and elemental composition.

For the parent compound, this compound (C₇H₁₁NO₃), the predicted monoisotopic mass is 157.0739 Da. uni.lu High-resolution mass spectrometry (HRMS) would be expected to confirm this exact mass. Predicted m/z values for common adducts are presented in the table below. uni.lu

Experimental HRMS data for derivatives further validates this. For example, cis-1-(tert-Butyl)-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid (C₁₇H₂₃NO₄) shows a calculated m/z of 328.1519 for its sodium adduct [M+Na]⁺, with a found value of 328.1510, confirming its elemental composition. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.08118 |

| [M+Na]⁺ | 180.06312 |

| [M-H]⁻ | 156.06662 |

| [M+NH₄]⁺ | 175.10772 |

| [M+K]⁺ | 196.03706 |

Note: This table is interactive. Users can sort and filter the data.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on both relative and absolute stereochemistry.

While a crystal structure for this compound itself is not described in the provided sources, the structures of several derivatives have been elucidated. In a study of Methyl 4-oxo-r-2,c-6-diphenylpiperidine-3-carboxylate, the piperidine ring was found to adopt a chair conformation. researchgate.net The benzene-ring and methoxycarbonyl substituents were oriented equatorially, which is a common feature for bulky substituents on a six-membered ring to minimize steric strain. researchgate.net

The determination of crystal structures for various substituted piperidine derivatives consistently shows the piperidine ring in a chair or distorted chair conformation. researchgate.netresearchgate.net These studies are crucial for establishing the relative stereochemistry of substituents, for example, whether they are in a cis or trans relationship. The analysis of bond lengths, bond angles, and torsion angles provides a complete picture of the molecular geometry. Furthermore, intermolecular interactions such as hydrogen bonds, which stabilize the crystal packing, can be identified and characterized. researchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its stereoisomers.

The synthesis of substituted 6-oxopiperidine-3-carboxylic acids often results in a mixture of diastereomers (cis and trans isomers). HPLC is the primary technique used to separate and quantify these isomers. For instance, a mixture of cis- and trans-1-(tert-Butyl)-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid was successfully separated using reversed-phase HPLC. rsc.org The separation was achieved using a C18 column with a gradient elution of 0.1% TFA in water and 0.1% TFA in acetonitrile (B52724). rsc.org Under these conditions, the cis isomer had a retention time (Rt) of 44 minutes, while the trans isomer eluted between 46 and 48 minutes, demonstrating the effectiveness of the method for separating these stereoisomers. rsc.org Similar methods have been applied to a range of other derivatives, highlighting the utility of reversed-phase HPLC for the analysis and purification of this class of compounds. rsc.org

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of new synthetic routes for piperidine-containing compounds is a major focus in organic chemistry, aiming to improve yields, reduce environmental impact, and enhance stereoselectivity. mdpi.com Future research on methyl 6-oxopiperidine-3-carboxylate is likely to incorporate these modern strategies.

Catalytic and Enantioselective Approaches: Modern synthetic methods such as palladium-catalyzed enantioselective 6-exo aza-Heck cyclization and carbene-catalyzed intramolecular aza-Michael addition reactions (IMAMR) offer powerful ways to construct piperidine (B6355638) rings with high stereocontrol. mdpi.com Applying these techniques could lead to more efficient and asymmetric syntheses of specific stereoisomers of this compound, which is crucial for pharmacological studies.

One-Pot and Multi-Component Reactions: To improve process efficiency and sustainability, researchers are increasingly turning to one-pot reactions that combine multiple synthetic steps without isolating intermediates. mdpi.com Designing a multi-component reaction that brings together simpler starting materials to construct the this compound core in a single step would represent a significant advancement.

Flow Chemistry and Green Solvents: The adoption of flow chemistry can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. researchgate.net Coupling these systems with green solvents would further align the synthesis with principles of sustainability. Research could focus on adapting existing batch syntheses of related piperidones to continuous flow processes. researchgate.net

Exploration of New Biological Activities and Therapeutic Potential

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. mdpi.com While the specific biological profile of this compound is not extensively documented, its structural motifs suggest several promising avenues for therapeutic exploration.

Based on the activities observed in related heterocyclic compounds, derivatives of this compound could be investigated for a range of biological effects:

Antimicrobial and Antifungal Activity: Many nitrogen-containing heterocycles exhibit antimicrobial properties. New derivatives could be screened against resistant bacterial and fungal pathogens. vulcanchem.com

Anti-inflammatory Effects: The piperidine structure is present in molecules with anti-inflammatory properties. Future studies could explore the potential of its derivatives in models of chronic inflammatory conditions. vulcanchem.com

Anticancer Activity: The cytotoxicity of novel compounds against various tumor cell lines is a cornerstone of cancer research. The structural similarity to other bioactive heterocycles suggests that derivatives of this compound could be evaluated for their potential as anticancer agents. vulcanchem.commdpi.com

Neurological Applications: Given the prevalence of the piperidine core in neuropharmacology, exploring the potential of its derivatives to modulate central nervous system targets is a logical step. mdpi.comvulcanchem.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Retrosynthetic Planning: AI-powered platforms can analyze a target molecule and propose multiple synthetic pathways, ranking them based on factors like cost, efficiency, and sustainability. nih.govdigitellinc.com This can help chemists identify novel and more effective routes to synthesize the target compound and its analogs. nih.gov

Generative Design of Novel Derivatives: Generative AI models can design vast libraries of virtual compounds based on a core scaffold like this compound. labmanager.com These models can be trained to optimize for specific properties, such as predicted bioactivity against a therapeutic target, solubility, and non-toxicity, thereby prioritizing the most promising candidates for synthesis. nih.govlabmanager.com

Property Prediction: ML algorithms can accurately predict the physicochemical and biological properties of new molecules before they are synthesized. frontiersin.org This allows researchers to screen virtual libraries and select only the most promising derivatives for laboratory synthesis, saving significant time and resources. labmanager.com

Automated Synthesis: The integration of AI with robotic platforms enables fully autonomous chemical synthesis. nih.gov An AI could design a novel derivative, plan its synthesis, and direct a robotic system to execute the reactions, purify the product, and test its properties, creating a closed-loop design-make-test-analyze cycle.

Development of Advanced Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For this compound, a systematic derivatization strategy would be key to unlocking its therapeutic potential. Advanced strategies would focus on creating a diverse chemical library by modifying specific sites on the molecule.

Key modification points for SAR studies include:

N1-Position: The nitrogen atom of the lactam can be substituted with a wide variety of functional groups (e.g., alkyl, aryl, benzyl (B1604629) groups) to explore the impact on target binding and cell permeability. researchgate.netvulcanchem.com

C3-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a library of amides. These changes dramatically alter the compound's hydrogen bonding capacity and polarity.

Piperidine Ring: Introducing substituents at the C2, C4, or C5 positions can probe the steric and electronic requirements of a potential binding pocket.

The table below illustrates potential points for derivatization on the core structure.

| Position for Derivatization | Type of Modification | Potential Impact |

| N1 (Nitrogen) | Alkylation, Arylation | Modulate lipophilicity, introduce new binding interactions |

| C3 (Carboxylate) | Hydrolysis to acid, Amidation | Alter polarity, hydrogen bonding capability, and charge |

| C4/C5 Positions | Introduction of substituents | Probe steric limits of binding site, alter conformation |

By synthesizing and testing a matrix of these derivatives, researchers can systematically map the SAR, identify the key structural features required for biological activity, and optimize the lead compound for improved potency and selectivity.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.